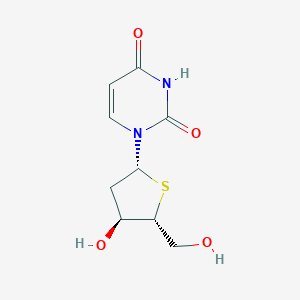
2'-Deoxy-4'-thiouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Deoxy-4'-thiouridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nucleic Acid Research
Overview
2'-Deoxy-4'-thiouridine serves as a crucial building block in the synthesis of modified nucleotides. Its incorporation into oligonucleotides enhances the study of RNA and DNA structures and functions.
Applications
- Synthesis of Modified Oligonucleotides: The compound allows for the creation of oligonucleotides with altered properties, which can be used to investigate hybridization behavior and stability.
- Photocrosslinking Studies: It exhibits high photocrosslinking ability towards pyrimidine bases, making it valuable for studying interactions within nucleic acids under UV light .
Antiviral Drug Development
Overview
The unique thiol group in this compound enhances its antiviral activity, positioning it as a candidate for developing treatments against viral infections.
Case Studies
- Herpes Simplex Virus: Research has demonstrated that derivatives of this compound show promising activity against herpes simplex virus (HSV), indicating its potential in antiviral therapy .
- Cytostatic Activity: Studies have compared the cytostatic effects of different antiherpetic drugs, highlighting the efficacy of this compound derivatives in treating HSV-related tumors .
Biochemical Assays
Overview
The compound is employed in various biochemical assays to study enzyme interactions and nucleic acid binding.
Applications
- Enzyme Interaction Studies: this compound is utilized to investigate how enzymes interact with nucleic acids, providing insights into cellular processes.
- Therapeutic Target Identification: Its use in assays aids in identifying potential therapeutic targets for drug development.
Gene Therapy
Overview
this compound can be integrated into therapeutic oligonucleotides, enhancing their stability and efficacy.
Applications
- Improved Stability: Incorporation into oligonucleotides reduces susceptibility to nucleases, thereby prolonging their action in therapeutic applications.
- Targeted Gene Delivery: Its modified structure allows for more precise targeting of genes involved in various diseases, including genetic disorders and cancers .
Pharmaceutical Formulations
Overview
The properties of this compound facilitate the development of innovative drug formulations.
Applications
- Enhanced Bioavailability: Formulations using this compound can improve the bioavailability of drugs compared to traditional compounds.
- Combination Therapies: It can be combined with other therapeutic agents to enhance overall treatment efficacy .
Data Tables
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Nucleic Acid Research | Building block for modified nucleotides | Enhances stability and hybridization properties |
| Antiviral Drug Development | Candidate for antiviral therapies | Effective against HSV; promising cytostatic activity |
| Biochemical Assays | Used to study enzyme interactions | Insights into cellular processes and therapeutic targets |
| Gene Therapy | Incorporated into oligonucleotides for improved stability | Reduces nuclease susceptibility |
| Pharmaceutical Formulations | Enhances bioavailability and therapeutic effects | Innovative drug formulations |
特性
CAS番号 |
134111-32-3 |
|---|---|
分子式 |
C9H12N2O4S |
分子量 |
244.27 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
InChIキー |
DDRFKXKKBYNNSO-SHYZEUOFSA-N |
SMILES |
C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |
異性体SMILES |
C1[C@@H]([C@H](S[C@H]1N2C=CC(=O)NC2=O)CO)O |
正規SMILES |
C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |
同義語 |
1'-deoxy-4'-thiouridine 2'-deoxy-4'-thiouridine 2'-deoxy-5,6-dihydro-4-thiouridine 2-DTUD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















